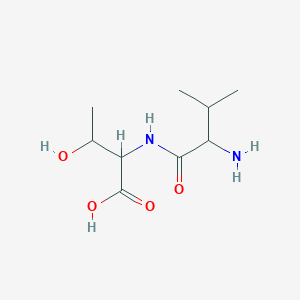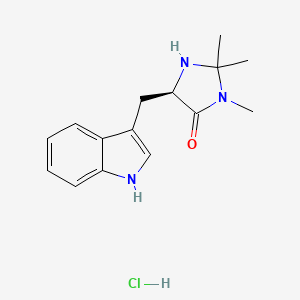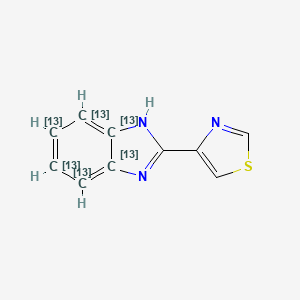
Valylthreonine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valylthreonine is a dipeptide composed of the amino acids valine and threonine. It is an intermediate product formed during the digestion or catabolism of proteins. Dipeptides like this compound are essential in various biological processes, including protein synthesis and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: Valylthreonine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond between valine and threonine. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid (valine) to a solid resin and sequentially adding the second amino acid (threonine) using coupling reagents. The final product is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions: Valylthreonine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in threonine can be oxidized to form a ketone.
Reduction: The carbonyl group in the peptide bond can be reduced to an alcohol.
Substitution: The amino group in valine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of keto-dipeptides.
Reduction: Formation of alcohol-dipeptides.
Substitution: Formation of substituted dipeptides with modified side chains.
科学研究应用
Valylthreonine has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Studied for its role in protein metabolism and as a potential biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including its role in promoting muscle growth and repair.
Industry: Utilized in the production of specialized peptides for pharmaceuticals and nutraceuticals.
作用机制
Valylthreonine exerts its effects primarily through its involvement in protein synthesis and metabolism. It acts as a substrate for various enzymes that catalyze peptide bond formation and hydrolysis. The molecular targets include ribosomes and proteases, which facilitate the incorporation of this compound into larger protein structures or its breakdown into individual amino acids .
相似化合物的比较
Valylthreonine can be compared with other dipeptides such as:
Valylglycine: Composed of valine and glycine, it has a simpler structure and different metabolic pathways.
Valylserine: Composed of valine and serine, it has a hydroxyl group similar to threonine but differs in its reactivity and biological functions.
Valylalanine: Composed of valine and alanine, it lacks the hydroxyl group present in threonine, leading to different chemical properties and applications.
This compound is unique due to the presence of both a branched-chain amino acid (valine) and a hydroxyl-containing amino acid (threonine), which confer distinct chemical reactivity and biological roles .
属性
分子式 |
C9H18N2O4 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC 名称 |
2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-4(2)6(10)8(13)11-7(5(3)12)9(14)15/h4-7,12H,10H2,1-3H3,(H,11,13)(H,14,15) |
InChI 键 |
GVRKWABULJAONN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C(=O)NC(C(C)O)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)




